molecular formula C11H10N6OS B2548095 2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one CAS No. 874630-20-3

2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one

Cat. No.: B2548095
CAS No.: 874630-20-3
M. Wt: 274.3
InChI Key: HOAFAJRJJALTMK-UHFFFAOYSA-N
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Description

2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery, combining a quinazolin-4(3H)-one core with a 1-methyl-1H-tetrazole-5-thio moiety. This molecular architecture is strategically designed to leverage the known pharmacological profiles of both quinazolinone and tetrazole chemotypes. Quinazolinone derivatives are a well-established class of nitrogen-containing heterocycles found in over 200 natural products and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The tetrazole ring, a nitrogen-rich heterocycle, is often used as a bioisostere for carboxylic acids and other functional groups in drug design, contributing to improved metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets . The specific incorporation of a methylthioether linker (-S-CH2-) connecting the two heterocyclic systems is a feature present in other biologically active molecules; research on analogous tetrazolo[1,5-c]quinazoline derivatives containing a thioether side chain has demonstrated promising antibacterial and antifungal activities against pathogens like Escherichia coli , Staphylococcus aureus , and Candida albicans , as well as potent antitumor effects against human cancer cell lines, including acute lymphoblastic leukemia (CCRF-CEM) . The mechanism of action for such hybrid molecules is often multi-faceted and target-dependent. Quinazolinone-based structures are frequently investigated as inhibitors of various enzymatic targets, such as tyrosine kinases, dihydrofolate reductase, and thymidylate synthase . The presence of the tetrazole group can facilitate interactions with metal ions or polar residues in enzyme active sites due to its electron-rich nature . Consequently, this compound is an invaluable reagent for researchers exploring new therapeutic agents, particularly in the areas of infectious diseases and oncology, as well as for investigating structure-activity relationships (SAR) in heterocyclic chemistry. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c1-17-11(14-15-16-17)19-6-9-12-8-5-3-2-4-7(8)10(18)13-9/h2-5H,6H2,1H3,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAFAJRJJALTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Quinazolinone Core Synthesis: The final step involves the formation of the quinazolinone core, which can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the tetrazole ring, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the quinazolinone core.

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related compounds containing the tetrazole group. For instance, a study on 2-methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl} -3H-quinazolin-4-one demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger . The results indicated that compounds with similar structures could effectively inhibit bacterial and fungal growth, suggesting potential applications in treating infections.

Anticancer Properties

Quinazoline derivatives, including those related to 2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one, have shown promise as anticancer agents. Research indicates that quinazoline derivatives can exhibit anti-invasive properties and may be effective against various solid tumors . This is particularly relevant for compounds that can interfere with cancer cell proliferation and metastasis.

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in synthesizing other bioactive molecules. For example, it can be utilized in the synthesis of novel quinazoline derivatives with enhanced biological activities. The synthetic pathways often involve multi-step reactions where the tetrazole moiety plays a crucial role in enhancing the pharmacological profile of the resulting compounds .

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened several quinazoline derivatives for antimicrobial efficacy, revealing that modifications at specific positions significantly influenced their activity. The presence of the tetrazole group was critical for enhancing potency against various pathogens .
  • Antitumor Activity : Research on quinazoline derivatives indicated their potential as anti-invasive agents in cancer therapy. Compounds were tested in vivo for their ability to reduce tumor growth and metastasis, showcasing promising results that warrant further investigation .
  • Synthetic Methodologies : Innovative synthetic approaches are being developed to create new quinazoline-based compounds from this compound. These methodologies often emphasize green chemistry principles to enhance efficiency and reduce environmental impact .

Mechanism of Action

The mechanism of action of 2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

A. 2-(4-Amino-5-((3-nitrophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9l)

  • Structure : Replaces the tetrazole with a 1,2,4-triazole ring and includes a nitroaryl-thio group.
  • Synthesis: Prepared via coupling of thiourea derivatives with halogenated quinazolinones under basic conditions .
  • Activity : Exhibits antiproliferative activity (IC₅₀ values in µM range) against cancer cell lines, attributed to the electron-withdrawing nitro group enhancing DNA intercalation .

B. 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (5Fa1-5Fk11)

  • Structure: Incorporates a dihydroquinazolinone fused with thiazole and thiophene rings.
  • Synthesis : Achieved via condensation of N-methyl anthranilic acid with thiophen-2-carboxylic acid, followed by cyclization with thiourea derivatives .
  • Activity : Demonstrates anti-tubercular activity (MIC: 1.6–12.5 µg/mL), linked to the thiazole-thiophene system’s ability to disrupt mycobacterial membranes .

C. 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one

  • Structure: Features an imidazo[1,5-a]quinazolinone fused system with a thioamide group.
  • Synthesis: Derived from 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one using N,N'-dithiocarbonyldiimidazole .
  • Key Difference: The thioamide group introduces tautomerism (thioacetamide vs. iminothiol), which may complicate binding specificity .
Non-Quinazolinone Analogues with Tetrazole-Thio Groups

A. 5-Amino-1-{2-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-methyl-1H-pyrazole-4-carbonitrile (6c)

  • Structure : Combines a pyrazole-carbonitrile core with the 1-methyltetrazole-thio group.
  • Synthesis: Synthesized via nucleophilic substitution of 1-methyltetrazole-5-thiol with a bromopropanoyl intermediate .
  • Activity: Not explicitly reported, but the pyrazole-carbonitrile scaffold is associated with kinase inhibition .
Comparative Data Table
Compound Core Structure Heterocyclic Substituent Key Activity Synthesis Method
Target Compound Quinazolin-4(3H)-one 1-Methyltetrazole-thio-methyl N/A (Predicted anticancer) Likely thiol-halogen coupling
9l Quinazolin-4(3H)-one 1,2,4-Triazole-thio-nitroaryl Antiproliferative Thiourea coupling
5Fa1-5Fk11 Dihydroquinazolinone Thiazole-thiophene Anti-tubercular Condensation-cyclization
6c Pyrazole-carbonitrile 1-Methyltetrazole-thio-propanoyl Kinase inhibition (predicted) Nucleophilic substitution

Biological Activity

2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Tetrazole Ring Formation : This is typically achieved by reacting a nitrile with sodium azide under acidic conditions.
  • Thioether Formation : The tetrazole derivative is reacted with a thiol to create the thioether linkage.
  • Quinazolinone Core Synthesis : The final step involves cyclization reactions using anthranilic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Quinazolinone derivatives are known to inhibit or activate specific biological pathways, which can lead to significant pharmacological effects .

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and causing cell cycle arrest:

  • Cell Cycle Arrest : Studies have demonstrated that quinazolinone derivatives can induce G1 phase arrest in cancer cells, such as HCT-116, leading to increased apoptosis rates .

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives have also been explored. A study reported that certain quinazolinones exhibited significant antibacterial activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Quinazolinone derivatives showed IC50 values as low as 0.31 µM against EGFR, indicating strong inhibitory effects on cancer cell proliferation .
Antibacterial Evaluation Compounds derived from quinazolinones demonstrated high antibacterial activity, outperforming standard antibiotics in specific tests .
Mechanistic Insights Research revealed that quinazolinones could inhibit tyrosine kinase receptors, which are often overexpressed in cancers like breast and prostate cancer .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing 2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one?

The synthesis involves forming a thioether linkage between the quinazolinone core and the 1-methyl-1H-tetrazole moiety. Critical steps include:

  • Thiol activation : Use of sodium borohydride or similar reducing agents to generate reactive thiol intermediates.
  • Coupling reactions : Catalytic conditions (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 solvent to facilitate thioether bond formation .
  • Purification : Recrystallization in solvents like ethanol or methanol to achieve high purity.
    Optimal conditions include temperature control (70–80°C) and reaction monitoring via TLC to ensure completion .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying the quinazolinone core, tetrazole ring, and thioether linkage. Key signals include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolves 3D conformation, confirming the spatial arrangement of the tetrazole and quinazolinone moieties .
  • IR spectroscopy : Validates functional groups (e.g., C=S stretch at ~1100 cm1^{-1}) .

Q. What preliminary biological assays are recommended to screen this compound for activity?

  • Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Xanthomonas spp.) with EC50_{50} values compared to standards like bismerthiazol .
  • Enzyme inhibition studies : Target kinases or proteases using fluorescence-based assays to assess binding affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether coupling step in the synthesis?

  • Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) versus homogeneous alternatives for efficiency .
  • Solvent optimization : Compare polar aprotic solvents (e.g., DMF) with PEG-400 for improved solubility and reaction kinetics .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining yield .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Orthogonal assays : Validate antimicrobial activity using both agar diffusion and ATP-based luminescence assays to rule out false positives .
  • Structural verification : Re-analyze compound purity via HPLC and confirm stereochemistry via X-ray crystallography to exclude batch variability .
  • Meta-analysis : Compare EC50_{50} values across studies under standardized conditions (e.g., pH, temperature) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?

  • Derivatization : Synthesize analogs with modified tetrazole substituents (e.g., replacing methyl with ethyl) and test activity .
  • Computational docking : Use AutoDock Vina to predict binding poses with target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Pharmacophore modeling : Identify critical functional groups (e.g., thioether linkage) using software like Schrödinger .

Q. What advanced computational methods predict binding interactions with biological targets?

  • Molecular dynamics simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS) .
  • Quantum mechanical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments for this compound?

  • Logarithmic dilution series : Test concentrations spanning 0.1–100 µM to capture full activity profiles .
  • Positive/negative controls : Include bismerthiazol for antimicrobial assays or staurosporine for kinase inhibition .
  • Statistical rigor : Use triplicate measurements and ANOVA to assess significance (p < 0.05) .

Q. What analytical methods are critical for detecting degradation products under varying conditions?

  • Stability studies : Expose the compound to extreme pH (2–12), UV light, and elevated temperatures (40–60°C) .
  • LC-MS : Identify degradation products via molecular ion peaks and fragmentation patterns .

Q. How can solubility challenges be addressed during in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers to maintain compound stability .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

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